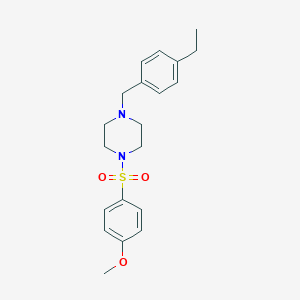
2-(2-methoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPAA belongs to the class of N-arylacetamides, which have been shown to possess a range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mécanisme D'action
The exact mechanism of action of 2-(2-methoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide is not fully understood, but it is thought to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. 2-(2-methoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide has also been shown to inhibit the activity of certain enzymes involved in inflammation, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-methoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide can reduce pain and inflammation in animal models, and it may have similar effects in humans. 2-(2-methoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide has also been shown to have anticonvulsant effects, suggesting that it may be useful in the treatment of epilepsy. Additionally, 2-(2-methoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide has been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-methoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide in lab experiments is that it is relatively easy to synthesize, and it is readily available. Additionally, 2-(2-methoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide has been shown to have low toxicity in animal studies, suggesting that it may be safe for use in humans. However, one limitation of using 2-(2-methoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to design experiments to investigate its effects.
Orientations Futures
There are several potential future directions for research on 2-(2-methoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide. One area of interest is its potential use as a treatment for neuropathic pain in humans. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-methoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide and its effects on neurotransmitters and enzymes involved in inflammation. Finally, studies are needed to investigate the long-term safety and efficacy of 2-(2-methoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide in humans.
Méthodes De Synthèse
The synthesis of 2-(2-methoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide involves the reaction of 2-methoxybenzoyl chloride with 3-methylpyridin-2-amine in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to obtain 2-(2-methoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide. The yield of the synthesis process is typically around 50%.
Applications De Recherche Scientifique
2-(2-methoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its role as a potential treatment for neuropathic pain. Studies have shown that 2-(2-methoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide has analgesic effects in animal models of neuropathic pain, and it may be effective in reducing pain in humans as well. Additionally, 2-(2-methoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide has been investigated for its potential use as an anti-inflammatory agent, with studies showing that it can reduce inflammation in animal models of arthritis.
Propriétés
Nom du produit |
2-(2-methoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide |
|---|---|
Formule moléculaire |
C15H16N2O2 |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
2-(2-methoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C15H16N2O2/c1-11-6-5-9-16-15(11)17-14(18)10-12-7-3-4-8-13(12)19-2/h3-9H,10H2,1-2H3,(H,16,17,18) |
Clé InChI |
JDZLAKMOEZDJMI-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NC(=O)CC2=CC=CC=C2OC |
SMILES canonique |
CC1=C(N=CC=C1)NC(=O)CC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249143.png)


![4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B249154.png)



![Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate](/img/structure/B249162.png)


